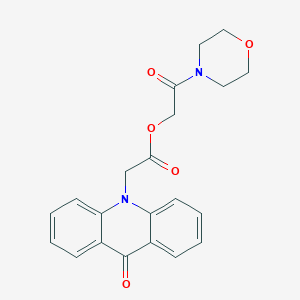
2-(MORPHOLIN-4-YL)-2-OXOETHYL 2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETATE
Overview
Description
2-(MORPHOLIN-4-YL)-2-OXOETHYL 2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETATE is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a morpholine ring, an acridine moiety, and ester functionalities, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(MORPHOLIN-4-YL)-2-OXOETHYL 2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETATE typically involves the acylation of morpholine with 2-(9-oxo-9,10-dihydroacridin-10-yl)acetic acid. The reaction is carried out in the presence of N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), triethylamine, and 4-(dimethylamino)pyridine (DMAP) to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
2-(MORPHOLIN-4-YL)-2-OXOETHYL 2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the acridine moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the morpholine or acridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced acridine derivatives.
Scientific Research Applications
2-(MORPHOLIN-4-YL)-2-OXOETHYL 2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETATE has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic applications, particularly in the development of anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(MORPHOLIN-4-YL)-2-OXOETHYL 2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. For example, its cytotoxic activity may be attributed to its ability to interfere with DNA replication and repair processes in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(9-oxo-9,10-dihydroacridin-10-yl)-N-(prop-2-yn-1-yl)acetamide: Shares the acridine moiety but differs in the substituent on the acetic acid.
3-methyl-1-(prop-2-yn-1-yloxy)-9H-carbazole: Contains a carbazole ring instead of acridine, with different biological activities.
Uniqueness
2-(MORPHOLIN-4-YL)-2-OXOETHYL 2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETATE is unique due to its combination of morpholine and acridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(2-morpholin-4-yl-2-oxoethyl) 2-(9-oxoacridin-10-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c24-19(22-9-11-27-12-10-22)14-28-20(25)13-23-17-7-3-1-5-15(17)21(26)16-6-2-4-8-18(16)23/h1-8H,9-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHSRPGCYLEHIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC(=O)CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[5-(4-cyanophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3940379.png)
![N~1~-(4-bromo-3-methylphenyl)-N~3~-[2-(3,4-dimethoxyphenyl)ethyl]-N~3~-methyl-beta-alaninamide hydrochloride](/img/structure/B3940382.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxy-3-methylphenyl)butanamide](/img/structure/B3940389.png)
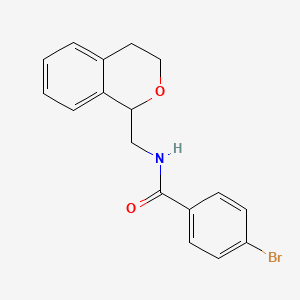
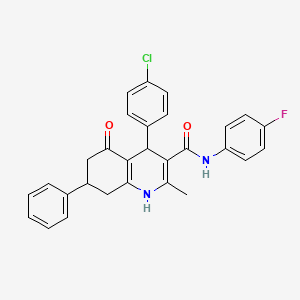
![1-methyl-2-oxo-2-phenylethyl 4-[(3-methylphenyl)amino]-4-oxobutanoate](/img/structure/B3940430.png)
![2-{1-[(5-methyl-2-furyl)methyl]-4-[(2E)-4-methyl-2-penten-1-yl]-2-piperazinyl}ethanol](/img/structure/B3940436.png)
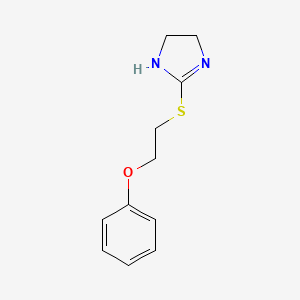
![1-BUTYL-N-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE](/img/structure/B3940469.png)
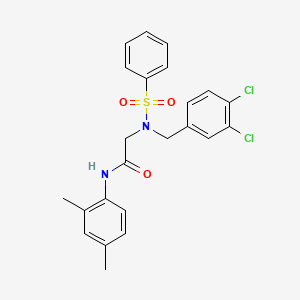
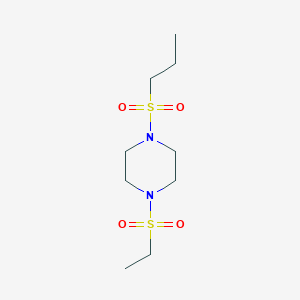
![1-[3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride](/img/structure/B3940480.png)
![3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B3940485.png)
![1-Ethylsulfonyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid](/img/structure/B3940489.png)
